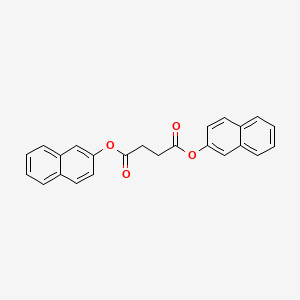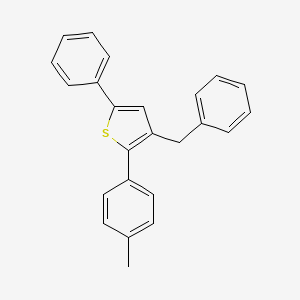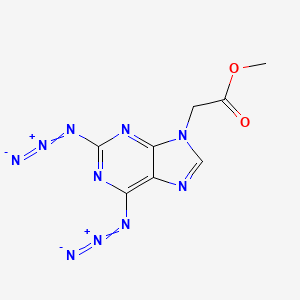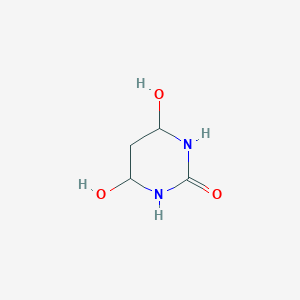
2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoromethyl group, a phenyl group, and a methylphosphonochloridate moiety, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of 2,2,2-trifluoro-1-phenylethanol with methylphosphonochloridate under controlled conditions. This reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the process.
Alternative Methods: Another approach involves the use of trifluoroacetic acid and phenylmagnesium bromide, followed by reaction with methylphosphonochloridate. This method may offer higher yields and better control over the reaction conditions.
Industrial Production Methods
Industrial production of 2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or alcohols.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include various substituted phosphonates.
Oxidation Products: Oxidation can lead to the formation of phosphonic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields phosphonates with reduced functional groups.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s reactivity by stabilizing negative charges, while the phenyl group provides additional stability and reactivity. The methylphosphonochloridate moiety is highly reactive towards nucleophiles, making it a versatile intermediate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetophenone: This compound shares the trifluoromethyl and phenyl groups but lacks the methylphosphonochloridate moiety.
2,2,2-Trifluoro-1-phenylethanol: Similar in structure but contains a hydroxyl group instead of the methylphosphonochloridate group.
Methylphosphonochloridate: Contains the methylphosphonochloridate group but lacks the trifluoromethyl and phenyl groups.
Uniqueness
2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate is unique due to the combination of its trifluoromethyl, phenyl, and methylphosphonochloridate groups. This unique structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
194041-75-3 |
|---|---|
Fórmula molecular |
C9H9ClF3O2P |
Peso molecular |
272.59 g/mol |
Nombre IUPAC |
[1-[chloro(methyl)phosphoryl]oxy-2,2,2-trifluoroethyl]benzene |
InChI |
InChI=1S/C9H9ClF3O2P/c1-16(10,14)15-8(9(11,12)13)7-5-3-2-4-6-7/h2-6,8H,1H3 |
Clave InChI |
WBCFXYVFPHNGNO-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(OC(C1=CC=CC=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B12554038.png)
![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)

![5-{[(2-Ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12554057.png)





![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
